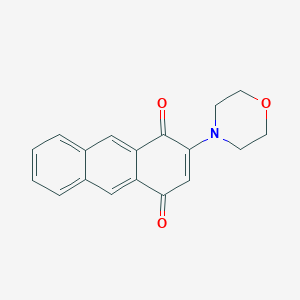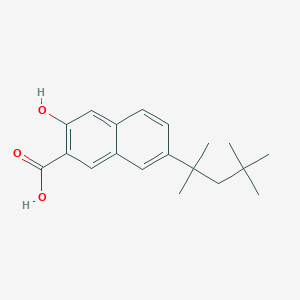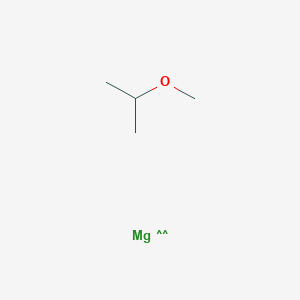
2-Methoxypropane--magnesium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxypropane–magnesium (1/1) is an organomagnesium compound, commonly known as a Grignard reagent. These compounds are pivotal in organic synthesis due to their ability to form carbon-carbon bonds. The general formula for this compound is CH₃OCH₂CH₃MgX, where X is a halogen. Grignard reagents are highly reactive and are used extensively in the formation of alcohols, carboxylic acids, and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxypropane–magnesium (1/1) can be synthesized through the reaction of 2-methoxypropane with magnesium in the presence of an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Reaction: [ \text{CH}_3\text{OCH}_2\text{CH}_3 + \text{Mg} \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_3\text{MgX} ]
Industrial Production Methods
On an industrial scale, the preparation of Grignard reagents involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction is exothermic, so cooling systems are essential to manage the heat generated. The magnesium used is often in the form of turnings or powder to increase the surface area and reaction rate.
Chemical Reactions Analysis
Types of Reactions
2-Methoxypropane–magnesium (1/1) undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution: Can replace halogens in alkyl halides.
Coupling Reactions: Forms carbon-carbon bonds with various organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones react with 2-Methoxypropane–magnesium (1/1) to form secondary and tertiary alcohols.
Halides: Alkyl and aryl halides can undergo substitution reactions.
Solvents: Anhydrous ether solvents like diethyl ether or tetrahydrofuran are commonly used.
Major Products
Alcohols: Primary, secondary, and tertiary alcohols depending on the carbonyl compound used.
Hydrocarbons: From coupling reactions with alkyl halides.
Scientific Research Applications
2-Methoxypropane–magnesium (1/1) is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the synthesis of biologically active compounds.
Medicine: Involved in the preparation of intermediates for drug synthesis.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxypropane–magnesium (1/1) involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of the desired product.
Comparison with Similar Compounds
Similar Compounds
Methylmagnesium bromide: Another Grignard reagent with similar reactivity.
Ethylmagnesium chloride: Used for similar types of reactions but with different reactivity profiles.
Phenylmagnesium bromide: Used in the synthesis of aromatic compounds.
Uniqueness
2-Methoxypropane–magnesium (1/1) is unique due to its specific reactivity with certain substrates, making it valuable for the synthesis of compounds that are difficult to obtain using other Grignard reagents. Its ability to form stable intermediates and products under mild conditions is particularly advantageous in organic synthesis.
Properties
CAS No. |
497098-86-9 |
|---|---|
Molecular Formula |
C4H10MgO |
Molecular Weight |
98.43 g/mol |
InChI |
InChI=1S/C4H10O.Mg/c1-4(2)5-3;/h4H,1-3H3; |
InChI Key |
GJCCDCNDYKESSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC.[Mg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14252554.png)
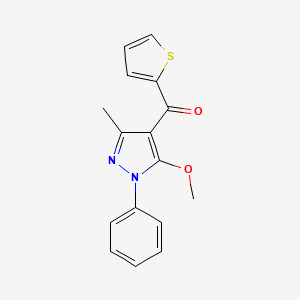
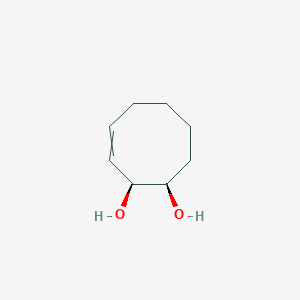
![2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene](/img/structure/B14252572.png)
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]-](/img/structure/B14252580.png)
![2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid](/img/structure/B14252583.png)
![1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]-](/img/structure/B14252585.png)
![11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide](/img/structure/B14252592.png)
![5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro-](/img/structure/B14252598.png)
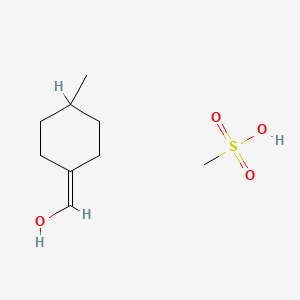
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine]](/img/structure/B14252608.png)
![2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine](/img/structure/B14252611.png)
